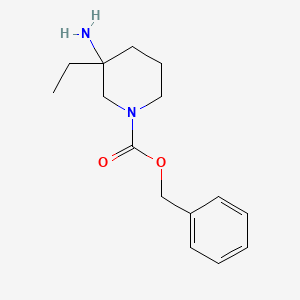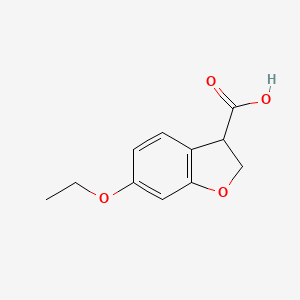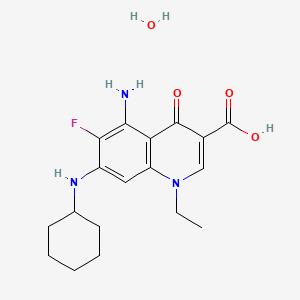
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate (TBOC) is an organic compound belonging to the family of tert-butyl carbamates. It is a colorless liquid with a boiling point of 138°C and a melting point of -50°C. TBOC is used as a reagent in organic synthesis and as an intermediate in the synthesis of various compounds. It has been used in the synthesis of peptide-based drugs, pharmaceuticals, and other related compounds. TBOC has also been investigated for its potential use as a catalyst in chemical reactions and as a reagent in the synthesis of various compounds.
Scientific Research Applications
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs, pharmaceuticals, and other related compounds. It has also been used in the synthesis of polymers, polysaccharides, and other materials. In addition, tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate has been used as a catalyst in chemical reactions and as a reagent in the synthesis of various compounds.
Mechanism of Action
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate acts as an alkylating agent in the synthesis of various compounds. In the presence of a base, it reacts with a variety of nucleophiles to form a carbamate ester. The carbamate ester can then be used in the synthesis of various compounds, including peptide-based drugs and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate are not well understood. However, it is known to be a potent alkylating agent, and it has been shown to have mutagenic and carcinogenic properties in animal studies. It has also been shown to be toxic to certain types of bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate in laboratory experiments is its low cost and availability. It is also relatively easy to use and can be stored at room temperature. However, it is important to note that tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate is a potent alkylating agent and can be toxic if not handled properly.
Future Directions
The potential applications of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate in the synthesis of various compounds and materials are still being explored. One potential future direction is the use of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate as a catalyst in chemical reactions. Additionally, tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate could be used in the synthesis of polymers, polysaccharides, and other materials. Furthermore, further research could be done to better understand the biochemical and physiological effects of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate and to develop methods for its safe and effective use in laboratory experiments.
Synthesis Methods
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate can be synthesized by a variety of methods, including the reaction of tert-butyl bromide with isopropylcyclopropane in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction produces tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate and isopropyl bromide as the major products.
properties
IUPAC Name |
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-6-9(13)8-4-5-8/h8H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSSQQHQETZFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)

![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)
![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)



![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)
